5,7-Dimethoxy-4'-hydroxyflavanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

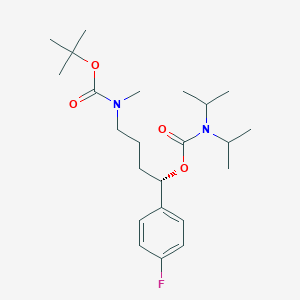

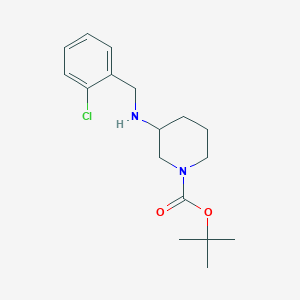

5,7-Dimetoxi-4’-hidroxi-flavanona: es una flavanona natural, un tipo de flavonoide, que es una clase de metabolitos secundarios de las plantas. Este compuesto se caracteriza por la presencia de grupos metoxi en las posiciones 5 y 7 y un grupo hidroxi en la posición 4’ en la estructura de la flavanona. Es conocida por sus diversas actividades biológicas y posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 5,7-Dimetoxi-4’-hidroxi-flavanona típicamente involucra la metilación de la naringenina, una flavanona natural. Las condiciones de reacción a menudo incluyen el uso de agentes metilantes como el sulfato de dimetilo o el yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como la acetona o la dimetilformamida (DMF) a temperaturas elevadas .

Métodos de Producción Industrial: Los métodos de producción industrial para la 5,7-Dimetoxi-4’-hidroxi-flavanona no están bien documentados en la literatura. La síntesis a gran escala probablemente seguiría principios similares a la síntesis de laboratorio, con optimización para el rendimiento y la pureza. Esto podría implicar el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).

Análisis De Reacciones Químicas

Tipos de Reacciones: La 5,7-Dimetoxi-4’-hidroxi-flavanona puede experimentar varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en la estructura de la flavanona en un grupo hidroxilo, formando flavan-4-oles.

Sustitución: Los grupos metoxi e hidroxi pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.

Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como el metóxido de sodio (NaOMe) o el etóxido de sodio (NaOEt) en un solvente apropiado

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir flavan-4-oles. Las reacciones de sustitución pueden conducir a una variedad de derivados metoxi o hidroxi .

Aplicaciones en Investigación Científica

Química: En química, la 5,7-Dimetoxi-4’-hidroxi-flavanona se utiliza como precursor para la síntesis de otros derivados de flavonoides. También se estudia su reactividad y los mecanismos de sus transformaciones químicas .

Biología: Este compuesto se ha encontrado en varias plantas y se estudia su papel en el metabolismo vegetal. También se investiga su posible efecto en el crecimiento y desarrollo de las plantas .

Medicina: La 5,7-Dimetoxi-4’-hidroxi-flavanona exhibe diversas actividades biológicas, incluidas propiedades anticancerígenas, antioxidantes y antiinflamatorias. Se ha demostrado que inhibe el crecimiento de las células cancerosas e induce la apoptosis, lo que la convierte en un posible candidato para la terapia contra el cáncer .

Industria: En el sector industrial, este compuesto se puede utilizar en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas. También puede encontrar aplicaciones en la industria cosmética por sus efectos antioxidantes .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5,7-Dimethoxy-4’-hydroxyflavanone is used as a precursor for the synthesis of other flavonoid derivatives. It is also studied for its reactivity and the mechanisms of its chemical transformations .

Biology: This compound has been found in various plants and is studied for its role in plant metabolism. It is also investigated for its potential effects on plant growth and development .

Medicine: 5,7-Dimethoxy-4’-hydroxyflavanone exhibits various biological activities, including anticancer, antioxidant, and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties. It may also find applications in the cosmetic industry for its antioxidant effects .

Mecanismo De Acción

El mecanismo de acción de la 5,7-Dimetoxi-4’-hidroxi-flavanona implica su interacción con varios objetivos moleculares y vías. Se ha demostrado que inhibe las proteincinasas, que son enzimas involucradas en la señalización celular y la regulación. Al inhibir estas quinasas, el compuesto puede interferir con la proliferación y supervivencia de las células cancerosas. Además, puede inducir la apoptosis a través de la activación de las caspasas, que son enzimas que juegan un papel clave en la muerte celular programada .

Comparación Con Compuestos Similares

Compuestos Similares:

Naringenina: El compuesto principal de la 5,7-Dimetoxi-4’-hidroxi-flavanona, que carece de los grupos metoxi en las posiciones 5 y 7.

Apigenina: Un flavonoide con una estructura similar pero diferentes patrones de sustitución, conocido por sus propiedades antiinflamatorias y anticancerígenas.

Hesperetina: Otra flavanona con diferentes sustituciones de hidroxilo y metoxi, también estudiada por sus actividades biológicas.

Singularidad: La 5,7-Dimetoxi-4’-hidroxi-flavanona es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia de grupos metoxi en las posiciones 5 y 7 aumenta su lipofilia y puede influir en su interacción con objetivos biológicos en comparación con otros flavonoides .

Propiedades

Número CAS |

26207-67-0 |

|---|---|

Fórmula molecular |

C17H16O5 |

Peso molecular |

300.30 g/mol |

Nombre IUPAC |

2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O5/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-3-5-11(18)6-4-10/h3-8,14,18H,9H2,1-2H3 |

Clave InChI |

REBBZOCNEVVAPX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)O)C(=C1)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)

![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)

![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)

![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)